1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Description

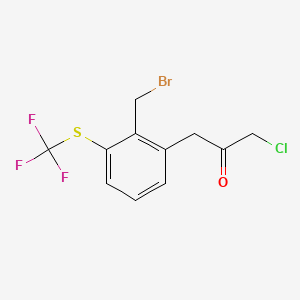

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone with a molecular formula of C₁₁H₉BrClF₃OS (molecular weight: ~361.5 g/mol). Its structure features:

- A phenyl ring substituted with a bromomethyl group (position 2) and a trifluoromethylthio group (position 3).

- A 3-chloropropan-2-one side chain.

The chlorinated ketone moiety may participate in keto-enol tautomerism or nucleophilic addition reactions .

Properties

Molecular Formula |

C11H9BrClF3OS |

|---|---|

Molecular Weight |

361.61 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H9BrClF3OS/c12-5-9-7(4-8(17)6-13)2-1-3-10(9)18-11(14,15)16/h1-3H,4-6H2 |

InChI Key |

ASIYJCLKMMWOIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)SC(F)(F)F)CBr)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor followed by the introduction of the trifluoromethylthio group. The final step involves the chlorination of the propanone moiety under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Addition Reactions: The presence of the chloropropanone moiety allows for addition reactions with nucleophiles.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique functional groups make it a valuable tool for studying biological processes and interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethylthio groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The chloropropanone moiety can also participate in various chemical reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Structural Comparisons

Table 1: Key Properties of Target Compound and Analogs

Reactivity and Stability

- Target Compound vs. 2-[3-(Bromomethyl)phenyl]thiophene : The target’s -SCF₃ group significantly reduces aromatic ring reactivity toward electrophilic substitution compared to the thiophene analog. However, the bromomethyl group in both compounds facilitates nucleophilic substitution (e.g., Suzuki coupling). The thiophene’s lower molecular weight (253.16 vs. 361.5 g/mol) may enhance solubility in non-polar solvents.

- Target Compound vs. 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea : The thiourea analog exhibits strong hydrogen bonding (N–H⋯S/O), forming planar crystalline structures. In contrast, the target’s ketone group lacks H-bond donors, likely resulting in weaker intermolecular forces. The -SCF₃ group in the target may enhance oxidative stability compared to the thiourea’s sulfur.

- Target Compound vs. α,β-Unsaturated Ketone : The conjugated enone system in 2-bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one enables Michael addition reactions, absent in the target compound. However, both compounds share bromine-mediated reactivity (e.g., halogen exchange).

Crystallographic and Physical Properties

- Crystal Packing: The thiourea analog forms 1D chains via N–H⋯S and C–H⋯O bonds, while the target’s lack of H-bond donors may result in less ordered packing.

- Melting Points: Brominated analogs like 2-[3-(bromomethyl)phenyl]thiophene melt at 57°C , whereas the target’s higher molecular weight and halogen content suggest a higher mp (unreported in evidence).

Biological Activity

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one, with the CAS number 1803750-80-2, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H9BrClF3O

- Molecular Weight : 329.54 g/mol

- Structure : The compound features a bromomethyl group, a trifluoromethylthio moiety, and a chloropropanone structure which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its anticancer properties. The following sections summarize key findings from recent studies.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds containing halogenated phenyl groups often interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the trifluoromethylthio group may enhance lipophilicity, facilitating membrane penetration and subsequent cellular uptake.

- In Vitro Studies : In studies evaluating related compounds, such as those derived from coumarin or triazole frameworks, notable antiproliferative effects were observed against various cancer cell lines including MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) cells . These studies utilized MTT assays to determine cell viability and flow cytometry to analyze cell cycle arrest and apoptosis induction.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of halogenated phenyl compounds:

| Structural Feature | Effect on Activity |

|---|---|

| Bromomethyl Group | Enhances reactivity with nucleophiles |

| Trifluoromethylthio Moiety | Increases lipophilicity; potential for metabolic activation |

| Chloropropanone Structure | May facilitate interactions with target enzymes |

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of halogenated phenyl compounds and evaluated their anticancer activity. Compounds exhibiting bromine or chlorine substitutions showed enhanced cytotoxicity compared to their non-halogenated counterparts .

- Metabolic Activation : Investigations into the metabolic pathways of similar compounds revealed that oxidative metabolism plays a significant role in their biological activation, leading to the formation of reactive intermediates capable of interacting with DNA . This suggests that this compound may also undergo similar metabolic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.